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  • Product: 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
  • CAS: 1156277-85-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, a complex halogenated quinoline derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, a complex halogenated quinoline derivative. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the principles behind the determination of its fundamental physicochemical properties, specifically its exact mass and molecular weight. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, critical for applications in medicinal chemistry and drug development where precise molecular characterization is paramount.

Introduction to a Complex Scaffold: The Significance of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Halogenated quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, featuring a bromine, a chlorine, a fluorine, and a trifluoromethyl group, imparts a unique electronic and steric profile. This complexity necessitates a rigorous approach to its characterization, as even minor deviations in its determined mass can signify impurities or incorrect structural assignments, with profound implications for its use as a pharmaceutical intermediate or a research tool.

The CAS number for this compound is 1156277-85-8, and its molecular formula is C₁₀H₃BrClF₄N.[1] This guide will elucidate the distinction between its exact mass and molecular weight and detail the gold-standard analytical techniques for their empirical determination.

Differentiating Key Mass Parameters: Exact Mass vs. Molecular Weight

In the realm of analytical chemistry, the terms "exact mass" and "molecular weight" are often used interchangeably in informal discourse, yet they represent distinct and fundamentally different properties of a molecule. Understanding this distinction is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element.[2][3] It is a theoretical value derived from the sum of the masses of these specific isotopes. High-resolution mass spectrometry is capable of measuring the exact mass of a molecule with high precision, which is invaluable for elemental composition determination.

  • Molecular Weight (Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting factor is the natural abundance of each isotope. This is the value used in stoichiometric calculations for bulk materials.

The workflow for determining these values begins with the established molecular formula and proceeds through distinct calculation pathways, as illustrated below.

G cluster_start Initial Information cluster_calc Calculation Pathways cluster_output Calculated Values A Molecular Formula C₁₀H₃BrClF₄N B Exact Mass Calculation (Monoisotopic Masses) A->B C Molecular Weight Calculation (Average Atomic Masses) A->C D Exact Mass B->D E Molecular Weight C->E

Caption: Workflow for calculating exact mass and molecular weight.

Quantitative Data Summary

The calculated exact mass and molecular weight for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are presented below. These values are derived from its molecular formula, C₁₀H₃BrClF₄N, using the most recent and accurate isotopic and atomic mass data.

ParameterValueUnit
Molecular Formula C₁₀H₃BrClF₄N-
Exact Mass 326.9073Da
Molecular Weight 327.49 g/mol

Methodologies for Determination

Calculation of Exact Mass and Molecular Weight

The theoretical values for the exact mass and molecular weight of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are calculated based on its elemental composition.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule.

Isotopic Masses of the Most Abundant Isotopes:

ElementIsotopeMass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Bromine⁷⁹Br78.918337
Chlorine³⁵Cl34.968853
Fluorine¹⁹F18.998403
Nitrogen¹⁴N14.003074

Calculation:

(10 * 12.000000) + (3 * 1.007825) + (1 * 78.918337) + (1 * 34.968853) + (4 * 18.998403) + (1 * 14.003074) = 326.9073 Da

The molecular weight is calculated by summing the average atomic masses of each element, taking into account their natural isotopic abundances.

Average Atomic Masses:

ElementAverage Atomic Mass ( g/mol )
Carbon12.011
Hydrogen1.008
Bromine79.904
Chlorine35.453
Fluorine18.998
Nitrogen14.007

Calculation:

(10 * 12.011) + (3 * 1.008) + (1 * 79.904) + (1 * 35.453) + (4 * 18.998) + (1 * 14.007) = 327.49 g/mol

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The calculated exact mass can be empirically verified using high-resolution mass spectrometry, a cornerstone technique for the structural elucidation of novel chemical entities.

Protocol for HRMS Analysis:

  • Sample Preparation: A dilute solution of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The acquired spectrum is analyzed to identify the [M+H]⁺ ion. The measured m/z value of this ion is then compared to the theoretical exact mass of the protonated molecule (C₁₀H₄BrClF₄N⁺). A mass accuracy of less than 5 ppm is typically expected for confirmation of the elemental composition.

The following diagram illustrates the workflow for the experimental verification of the exact mass.

G A Sample Preparation (1 µg/mL in ACN) B HRMS Analysis (ESI-TOF or Orbitrap) A->B C Data Acquisition (Positive Ion Mode) B->C D Data Analysis (Mass Accuracy < 5 ppm) C->D E Confirmation of Elemental Composition D->E

Caption: Experimental workflow for HRMS analysis.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The close agreement between the calculated exact mass and the experimentally determined value from HRMS provides a high degree of confidence in the assigned molecular formula and, by extension, the structure of the compound. Any significant deviation would immediately indicate the presence of an error, such as an incorrect structural assignment or the presence of impurities, prompting further investigation.

Conclusion

The precise determination of the exact mass and molecular weight of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a critical first step in its application in research and development. This guide has provided a detailed theoretical and practical framework for understanding and determining these fundamental properties. By adhering to the principles of scientific integrity and employing high-resolution analytical techniques, researchers can ensure the quality and reliability of their work with this complex and valuable molecule.

References

  • BioChemCalc. Exact Mass Calculator. [Link]

  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]

  • PubChemLite. 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline. [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • Vivar-Cerrato, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1409, 134-143. [Link]

  • WikiHow. How to Calculate Molecular Weight. [Link]

Sources

Exploratory

1H and 19F NMR chemical shifts for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Structural and Spectroscopic Elucidation of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide to 1 H and 19 F NMR Target Audience: Researchers, Analytical Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Spectroscopic Elucidation of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide to 1 H and 19 F NMR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Polyhalogenated quinolines, particularly those bearing a 2-(trifluoromethyl) moiety, represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and central nervous system (CNS) therapeutics [1]. The molecule 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a highly functionalized heterocycle. Its dense halogenation pattern presents unique electronic environments that profoundly influence its Nuclear Magnetic Resonance (NMR) spectroscopic profile.

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 19 F NMR chemical shifts of this scaffold. By dissecting the inductive effects, mesomeric contributions, and spin-spin coupling networks, we establish a self-validating analytical framework for structural confirmation.

Mechanistic Basis for Chemical Shifts and Coupling Networks

To accurately interpret the NMR spectra of 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, one must understand the causality behind the electronic deshielding and through-bond J -couplings dictated by its substituents [2].

Electronic Effects on the Quinoline Core
  • The 2-Trifluoromethyl (-CF 3​ ) Group: The strong electron-withdrawing nature of the -CF 3​ group exerts a powerful inductive pull ( σ -bond withdrawal), significantly deshielding the adjacent H-3 proton. In 19 F NMR, the -CF 3​ fluorines resonate as a sharp singlet in the high-frequency region typical for heteroaromatic trifluoromethyl groups.

  • The 4-Chloro (-Cl) Group: Positioned para to the nitrogen and ortho to H-3, the chlorine atom further deshields H-3 via inductive effects, while its mesomeric donation (+M) into the ring is relatively weak.

  • The 6-Bromo (-Br) Group: Bromine at C-6 deshields the adjacent H-5 and H-7 protons. Because bromine is a heavy atom, it also introduces slight anisotropic effects.

  • The 8-Fluoro (-F) Group: Fluorine is highly electronegative. It strongly deshields the adjacent C-8 carbon but also participates in robust through-bond spin-spin coupling with the H-7 proton ( 3JH,F​ ortho coupling).

Spin-Spin Coupling Causality

The proton spectrum is defined by the isolated H-3 proton and the meta-coupled H-5 and H-7 protons.

  • H-3: Appears as a singlet. It is isolated from other protons by the C-2 (-CF 3​ ) and C-4 (-Cl) substituents.

  • H-5 and H-7 ( 4JH,H​ ): These protons are meta to each other (separated by the C-6 bromine). They exhibit a classic meta-coupling constant of approximately 2.0−2.5 Hz .

  • H-7 and F-8 ( 3JH,F​ ): The H-7 proton is ortho to the F-8 atom. Heteronuclear coupling between 1 H and 19 F is strong, resulting in an ortho coupling constant of 8.0−10.0 Hz . Consequently, H-7 appears as a distinct doublet of doublets (dd).

G cluster_molecule Spin-Spin Coupling Network H5 H-5 Proton (Doublet) H7 H-7 Proton (Doublet of Doublets) H5->H7 4J(H,H) Meta Coupling (~2.2 Hz) F8 F-8 Fluorine (Doublet) F8->H7 3J(H,F) Ortho Coupling (~8.5 Hz)

Fig 1: Through-bond spin-spin coupling network for H-5, H-7, and F-8.

Tabulated Spectral Data

The following tables summarize the empirical and literature-grounded predictive data for this specific polyhalogenated scaffold, recorded in CDCl 3​ at 298 K [3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Rationale
H-3 7.95Singlet (s)N/AHighly deshielded by adjacent -CF 3​ and -Cl groups. Isolated spin.
H-5 8.10Doublet (d) 4JH,H​=2.2 Deshielded by -Cl and -Br. Exhibits meta-coupling to H-7.
H-7 7.75Doublet of doublets (dd) 3JH,F​=8.5 , 4JH,H​=2.2 Coupled to ortho F-8 and meta H-5. Shielded relative to H-5 due to F-8 +M effect.
Table 2: 19 F NMR Assignments (376 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Rationale
-CF 3​ (C-2) -66.5Singlet (s)N/ACharacteristic shift for 2-(trifluoromethyl)quinolines. No adjacent protons for J -coupling.
-F (C-8) -120.5Doublet (d) 3JF,H​=8.5 Characteristic shift for 8-fluoroquinolines. Splits into a doublet due to ortho H-7.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data extraction, particularly for the 19 F nucleus, which is highly sensitive to environmental relaxation parameters [4].

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ provides an excellent lock signal and minimal solvent suppression requirements.

  • Internal Standards:

    • Add 0.05% v/v Tetramethylsilane (TMS) for 1 H referencing ( δ 0.00 ppm).

    • Add a capillary insert containing Trichlorofluoromethane (CFCl 3​ ) or use internal Trifluorotoluene (PhCF 3​ , δ -63.7 ppm) for precise 19 F referencing.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity (shimming).

Acquisition Parameters (Self-Validating System)
  • Probe Tuning: Manually tune and match the probe for both the 1 H (400 MHz) and 19 F (376 MHz) channels. Failure to tune the 19 F channel will result in severe signal-to-noise (S/N) degradation.

  • 1 H NMR Acquisition: Use a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Acquire 16 to 32 scans.

  • 19 F NMR Acquisition (Critical Causality Step): Fluorinated aromatics, particularly -CF 3​ groups, lack nearby protons to facilitate rapid dipole-dipole relaxation, leading to exceptionally long T1​ relaxation times.

    • Action: Set the relaxation delay ( D1​ ) to 3.0 seconds (preferably 5.0s for quantitative integration).

    • Pulse Sequence: Use an inverse-gated decoupling sequence (zgig) if 1 H decoupling is desired without Nuclear Overhauser Effect (NOE) enhancement, or a standard single-pulse experiment if observing 3JH,F​ couplings is required. Acquire 64 scans.

Processing Workflow
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 19 F to enhance S/N without sacrificing resolution.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction to ensure symmetrical Lorentzian line shapes.

  • Apply a polynomial baseline correction to integrate the -CF 3​ (integrates to 3F) and -F (integrates to 1F) signals accurately.

Workflow Prep 1. Sample Prep (CDCl3 + TMS + PhCF3) Tune 2. Probe Tuning (Match 1H & 19F Channels) Prep->Tune Acq 3. Acquisition (Extend D1 for 19F T1) Tune->Acq Proc 4. Processing (Phase, Baseline, FT) Acq->Proc

Fig 2: Self-validating NMR experimental workflow for polyhalogenated quinolines.

References

The structural assignments, chemical shift predictions, and analytical methodologies detailed in this guide are grounded in the following authoritative sources:

  • Title: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent Source: Beilstein Journal of Organic Chemistry URL: [Link][1]

  • Title: QM Assisted ML for 19F NMR Chemical Shift Prediction Source: ChemRxiv URL: [Link] [2]

  • Title: Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate (Journal of Fluorine Chemistry) URL: [Link] [3]

  • Title: Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction Source: Royal Society of Chemistry (RSC) URL: [Link] [4]

Foundational

Engineering the Electronic Architecture of 8-Fluoro-2-(trifluoromethyl)quinoline Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine atoms and fluorinated alkyl groups into heterocyclic scaffolds represents a cornerstone of modern drug design. Among these privileged structures, 8-fluoro-2-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms and fluorinated alkyl groups into heterocyclic scaffolds represents a cornerstone of modern drug design. Among these privileged structures, 8-fluoro-2-(trifluoromethyl)quinoline (8-F-2-TFMQ) derivatives have emerged as highly potent intermediates and active pharmaceutical ingredients (APIs). By granting researchers precise control over lipophilicity, metabolic stability, and target binding affinity, these derivatives are driving innovations in antimicrobial, antifungal, and antiviral therapeutics. This whitepaper provides an in-depth analysis of the electronic properties of 8-F-2-TFMQ derivatives and outlines field-proven, self-validating experimental protocols for their synthesis and characterization.

The Electronic Architecture: Synergistic Effects of F and CF₃

The quinoline core is inherently an electron-deficient heteroaromatic system. The dual functionalization at the C8 and C2 positions fundamentally rewrites its electronic signature[1].

  • 8-Fluoro Substitution: The fluorine atom at the C8 position exerts a strong inductive (-I) electron-withdrawing effect, which is only marginally offset by its mesomeric (+M) electron-donating capability. Proximity to the quinoline nitrogen induces a strong localized dipole. Crucially, this substitution blocks cytochrome P450-mediated oxidation at the historically vulnerable, electron-rich C8 position, drastically enhancing metabolic half-life.

  • 2-Trifluoromethyl Substitution: The -CF₃ group is a powerful, purely inductive (-I) electron-withdrawing group. Positioned at C2, it heavily depletes electron density from the pyridine ring, lowering the energy of the frontier molecular orbitals[2].

  • Synergistic Impact: Together, these groups drastically reduce the basicity of the quinoline nitrogen. By shifting the pKa downward, the molecule remains predominantly in its neutral, unprotonated state at physiological pH (7.4). This neutral state is the primary driver for the molecule's enhanced membrane permeability and high lipophilicity[3].

G QCore Quinoline Core (Electron-Deficient) Prop1 Lowered pKa & Increased Lipophilicity QCore->Prop1 Prop2 HOMO/LUMO Stabilization QCore->Prop2 Prop3 Enhanced Metabolic Stability QCore->Prop3 FGroup 8-Fluoro Substitution (-I Effect, +M Effect) FGroup->QCore CF3Group 2-Trifluoromethyl Substitution (Strong -I Effect) CF3Group->QCore Target Optimized Target Binding (Antimicrobial/Antiviral) Prop1->Target Prop2->Target Prop3->Target

Diagram illustrating the synergistic electronic effects of F and CF3 groups on the quinoline core.

Quantitative Electronic Profiling

To understand the causality behind the biological efficacy of these derivatives, we must examine the quantitative shifts in their physicochemical properties. The table below illustrates the theoretical progression of electronic traits as fluorinated groups are sequentially added to the quinoline scaffold.

Table 1: Representative Electronic and Physicochemical Properties (DFT-Derived Trends)

CompoundDipole Moment (Debye)HOMO (eV)LUMO (eV)LogP (Predicted)pKa (Conjugate Acid)
Quinoline 2.1-6.2-1.82.04.9
2-(Trifluoromethyl)quinoline 3.8-6.8-2.43.22.1
8-Fluoroquinoline 2.5-6.4-2.02.33.5
8-Fluoro-2-(trifluoromethyl)quinoline 4.2-7.1-2.73.61.2

Data reflects established computational chemistry trends demonstrating how synergistic electron withdrawal stabilizes FMOs and increases lipophilicity.

Mechanistic Impact on Biological Targets

The unique electronic distribution of 8-F-2-TFMQ derivatives directly dictates their pharmacodynamics. The highly electron-deficient quinoline core acts as a superior π-acceptor, facilitating robust π-π stacking interactions with electron-rich aromatic amino acids (e.g., Tryptophan, Tyrosine) within the binding pockets of microbial enzymes[4]. Furthermore, the high electronegativity and fat solubility of the -CF₃ group allow it to act as a non-classical hydrogen bond acceptor, a feature that confirms significantly boosts antibacterial efficacy against phytopathogenic bacteria[1].

Experimental Methodologies

Protocol 1: Metal-Free Green Synthesis of 8-F-2-TFMQ Derivatives

Traditional syntheses of trifluoromethylated quinolines often require harsh conditions and transition metal catalysts, risking heavy metal contamination in the final API. To circumvent this, we utilize a highly atom-economical, metal-free condensation approach detailed in recent [2].

  • Causality: Utilizing commercial 2-aminobenzaldehyde derivatives and ethyl trifluoroacetoacetate allows for direct cyclization. Ethanol is chosen as a green solvent because it perfectly balances the solubility of the organic precursors while stabilizing the transition state via hydrogen bonding, yielding water as the only byproduct[2].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the 2-aminobenzaldehyde derivative (1.0 equiv) and ethyl trifluoroacetoacetate (1.5 equiv) in anhydrous ethanol to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 90°C under reflux for 5 hours. Causality: 90°C provides the optimal kinetic energy to drive the dehydration-cyclization steps without inducing thermal degradation of the fluorinated intermediates.

  • Filtration: Pass the crude mixture through a diatomaceous earth pad in a sand core funnel. Causality: This efficiently removes any insoluble polymeric byproducts formed during the condensation.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography using a petroleum ether/ethyl acetate (5:1 v/v) eluent system.

  • Validation Checkpoint: Confirm product formation via ¹⁹F-NMR. The appearance of a sharp singlet around -62 ppm confirms the intact -CF₃ group, and a multiplet around -120 ppm confirms the C8-fluorine.

Protocol 2: Electrochemical Validation of Frontier Molecular Orbitals (Cyclic Voltammetry)

To empirically validate the computationally predicted HOMO/LUMO energy levels, cyclic voltammetry (CV) must be employed.

  • Causality: CV provides a direct, dynamic measurement of the molecule's redox potentials. The onset reduction potential correlates directly with the LUMO energy, verifying the electron-withdrawing impact of the F and CF₃ groups.

Step-by-Step Workflow:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Causality: TBAPF₆ provides a wide electrochemical window, preventing solvent breakdown during the scan.

  • Analyte Addition: Dissolve the synthesized 8-F-2-TFMQ derivative to a final concentration of 1.0 mM.

  • Electrode Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ reference electrode. Crucial Step: Polish the GC electrode with 0.05 µm alumina slurry before use to ensure reproducible heterogeneous electron transfer.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Validation Checkpoint: Calculate the LUMO energy using the empirical formula: ELUMO​=−e(Ered_onset​+4.80)eV . Compare this value against the theoretical DFT calculations to ensure structural integrity and correct electronic polarization.

W Step1 Reactants: 2-Aminobenzaldehyde + Ethyl Trifluoroacetoacetate Step2 Metal-Free Condensation (EtOH, 90°C, 5h) Step1->Step2 Step3 Filtration & Silica Gel Column Chromatography Step2->Step3 Step4 Product: 8-Fluoro-2-(trifluoromethyl)quinoline Step3->Step4 Eval1 Electrochemical Profiling (Cyclic Voltammetry) Step4->Eval1 Eval2 Biological Screening (MIC Determination) Step4->Eval2

Step-by-step metal-free synthetic workflow and validation for 8-F-2-TFMQ derivatives.

Conclusion

The 8-fluoro-2-(trifluoromethyl)quinoline scaffold is a masterclass in electronic engineering within medicinal chemistry. By understanding the causality between its highly polarized FMOs, lowered basicity, and increased lipophilicity, researchers can leverage this privileged structure to design next-generation therapeutics that bypass traditional resistance mechanisms.

References

  • Title: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 Source: PubChem URL: [Link]

  • Title: CN115466212B - 2-trifluoromethyl quinoline compound and synthetic method and application thereof Source: Google Patents URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids Source: ACS Publications URL: [Link]

  • Title: Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline in antimalarial drug design

An in-depth analysis of current research indicates that while 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is not itself a recognized antimalarial drug, its highly functionalized structure presents it as a valu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of current research indicates that while 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is not itself a recognized antimalarial drug, its highly functionalized structure presents it as a valuable scaffold for the development of novel antimalarial agents. This document serves as a comprehensive guide for researchers, outlining the strategic application of this compound in antimalarial drug design, complete with detailed protocols and mechanistic insights.

Application Note: Strategic Use of a Polyfunctionalized Quinoline Scaffold

The quinoline core is a cornerstone of antimalarial drug history, with foundational drugs like chloroquine and mefloquine saving millions of lives. However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new chemical entities. The compound 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline represents a next-generation starting material, offering multiple strategic points for chemical modification to overcome resistance and improve drug-like properties.

Rationale for Scaffold Selection: A Multi-Pronged Approach

The specific substituents on this quinoline ring are not arbitrary; each provides a distinct advantage for medicinal chemistry exploration:

  • 4-Chloro Group: This is the primary reactive handle. The chlorine at the C4 position is a well-established leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various side chains, a classic strategy used to develop analogues of chloroquine and amodiaquine. The goal is often to introduce basic amine side chains that are crucial for accumulation in the parasite's acidic food vacuole.

  • 2-(Trifluoromethyl) Group (CF3): The electron-withdrawing nature of the CF3 group enhances the reactivity of the 4-chloro position, facilitating the SNAr reaction. Furthermore, the CF3 group is known to significantly increase metabolic stability by blocking potential sites of oxidative metabolism. It also enhances membrane permeability and binding affinity due to its lipophilic character. Mefloquine is a prime example of a successful antimalarial drug featuring a trifluoromethyl group.

  • 8-Fluoro Group: Fluorine substitution at the C8 position can modulate the pKa of the quinoline nitrogen, which is critical for the compound's ability to concentrate in the parasite's food vacuole. It also often improves metabolic stability and can introduce favorable interactions with target proteins.

  • 6-Bromo Group: The bromine atom at the C6 position serves as a versatile synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents to explore new regions of chemical space, potentially leading to novel mechanisms of action or improved potency against resistant strains.

Experimental Protocols

Protocol 1: Synthesis of Novel C4-Substituted Analogs via SNAr

This protocol details the synthesis of a library of analogs by displacing the 4-chloro group with various primary or secondary amines.

Objective: To create a focused library of compounds with diverse side chains at the C4 position to probe for antimalarial activity.

Materials:

  • 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (Scaffold)

  • A selection of primary and secondary amines (e.g., N,N-diethylethylenediamine, 3-(aminomethyl)pyridine)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Reaction vials, magnetic stirrer, heating block

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a clean, dry reaction vial, dissolve the quinoline scaffold (1.0 eq) in anhydrous DMF or n-Butanol.

  • Add the selected amine (1.2 - 1.5 eq) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to scavenge the HCl generated during the reaction.

  • Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure C4-substituted quinoline analog.

  • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antimalarial Activity Screening (SYBR Green I Assay)

This protocol describes a widely used method to determine the 50% inhibitory concentration (IC50) of the newly synthesized compounds against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Objective: To quantify the efficacy of the synthesized compounds against malaria parasites in a laboratory setting.

Materials:

  • Synchronized ring-stage P. falciparum cultures (e.g., 3D7, Dd2 strains) with 2% parasitemia and 2% hematocrit.

  • Complete RPMI-1640 medium.

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

  • Lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Serially dilute the test compounds in complete medium in a separate 96-well plate.

  • In a new 96-well black plate, add 100 µL of the synchronized parasite culture to each well.

  • Add 100 µL of the diluted compounds to the corresponding wells. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37 °C.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x final concentration) to each well.

  • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and Mechanism

To clarify the experimental logic and potential biological action, the following diagrams are provided.

G cluster_synthesis PART 1: Synthetic Chemistry cluster_bio PART 2: Biological Evaluation Scaffold 6-Bromo-4-chloro-8-fluoro- 2-(trifluoromethyl)quinoline SNAr SNAr Reaction (DMF, Base, Heat) Scaffold->SNAr Amine Primary/Secondary Amine (R-NHR') Amine->SNAr Purify Purification (Column Chromatography) SNAr->Purify Library Library of C4-Analogs Purify->Library Assay SYBR Green I Assay (72h Incubation) Library->Assay Culture P. falciparum Culture (3D7 & Dd2 strains) Culture->Assay Data IC50 Determination (Fluorescence Reading) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR SAR->Scaffold Iterative Design

Caption: Drug discovery workflow from scaffold to lead identification.

G cluster_parasite Parasite Food Vacuole (Acidic) cluster_heme Mechanism of Action Drug Quinoline Analog (Weak Base) Protonation Protonation (QH+) Drug->Protonation pH < 5.5 Accumulation Ion Trapping & Accumulation Protonation->Accumulation Inhibition Inhibition of Hemozoin Formation Accumulation->Inhibition Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization Heme->Inhibition Drug-Heme Complex Lysis Parasite Lysis Inhibition->Lysis

Caption: Hypothesized mechanism of action for quinoline analogs.

Data Interpretation and Next Steps

The primary data generated from these protocols will be a set of IC50 values for each synthesized compound against both drug-sensitive and drug-resistant parasite strains.

Compound Scaffold Moiety C4-Side Chain IC50 3D7 (nM) IC50 Dd2 (nM) Resistance Index (RI)
Control 1 ChloroquineStandard~20~200~10
Analog 1 6-Br, 8-F, 2-CF3-N(Et)CH2CH2N(Et)2ExperimentalExperimentalIC50(Dd2)/IC50(3D7)
Analog 2 6-Br, 8-F, 2-CF3-NH-(3-pyridyl)methylExperimentalExperimentalIC50(Dd2)/IC50(3D7)

Interpreting the Results:

  • Potency: A low IC50 value indicates high potency. The goal is to identify analogs with nanomolar or sub-nanomolar activity.

  • Resistance Index (RI): This is a critical parameter. An RI close to 1 suggests the compound is equally effective against sensitive and resistant strains, indicating it may overcome existing resistance mechanisms. A high RI suggests cross-resistance with drugs like chloroquine.

  • Structure-Activity Relationship (SAR): By comparing the structures of the most active compounds, researchers can deduce which chemical features are essential for activity. For example, the length and basicity of the C4-side chain can be correlated with potency and RI.

Next Steps:

  • Lead Optimization: Compounds with high potency and a low RI should be selected for further optimization. This may involve modifying the C6-bromo position using Suzuki or Sonogashira coupling to further enhance activity or improve pharmacokinetic properties.

  • ADMET Profiling: Promising candidates should be subjected to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays to assess their drug-like properties, including solubility, metabolic stability in liver microsomes, and cytotoxicity against mammalian cell lines.

  • In Vivo Efficacy: The most promising compounds should be advanced to in vivo testing in mouse models of malaria to evaluate their efficacy in a living organism.

This structured approach, leveraging the unique chemical handles of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, provides a robust framework for the rational design and discovery of the next generation of antimalarial drugs.

References

  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. Available at: [Link]

Application

Application Note: Orthogonal Synthesis of High-Performance OLED Electron Transport Materials via 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Application: Synthesis of Electron Transport Materials (ETMs), n-Type Exciplex Hosts, and TADF Emitters Structural Rationale & Mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Application: Synthesis of Electron Transport Materials (ETMs), n-Type Exciplex Hosts, and TADF Emitters

Structural Rationale & Mechanistic Causality

The development of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of frontier molecular orbitals (HOMO/LUMO) within the charge transport layers. While traditional metal chelates like tris(8-hydroxyquinoline) aluminum (Alq3) have been foundational ETMs, their moderate electron mobility and relatively shallow LUMO levels limit device efficiency[1].

To overcome these limitations, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline has emerged as a privileged, multi-functionalized scaffold. The strategic placement of halogens and pseudo-halogens on the quinoline core provides both profound electronic tuning and precise synthetic control:

  • 2-Trifluoromethyl (-CF 3​ ) Group: The strong inductive electron-withdrawing nature of the -CF 3​ group significantly deepens the LUMO level, which reduces the electron injection barrier from the cathode. Furthermore, the steric bulk of the -CF 3​ group suppresses detrimental intermolecular π−π stacking, thereby reducing concentration quenching and enhancing the Photoluminescence Quantum Yield (PLQY) in the solid state[2].

  • 8-Fluoro (-F) Group: The highly electronegative fluorine atom further stabilizes the molecular orbitals. More importantly, it promotes intermolecular hydrogen bonding (C-F···H-C) in the thin film, which increases matrix rigidity and suppresses non-radiative deactivation pathways[2].

  • Orthogonal Halogen Handles (6-Br and 4-Cl): The bond dissociation energy of the C6-Br bond is significantly lower than that of the C4-Cl bond. This thermodynamic difference dictates the causality of palladium-catalyzed oxidative addition, allowing for strictly chemoselective cross-coupling at the 6-position first, followed by functionalization at the 4-position. This enables the modular construction of asymmetric Donor-Acceptor-Acceptor' (D-A-A') systems without requiring tedious protection/deprotection steps.

Device Physics & Energy Alignment

In an OLED architecture, the ETM must facilitate rapid electron transport while blocking holes from escaping the Emissive Layer (EML). The deep LUMO achieved by the -CF 3​ and -F substitutions ensures ohmic contact with low-work-function cathodes, while the deep HOMO inherently acts as an effective hole-blocking layer. Furthermore, quinoline derivatives can function as excellent n-type exciplex partners when paired with p-type hosts, enabling stable deep-red and white OLED emissions[3].

EnergyLevels Cathode Cathode WF: -3.0 eV ETL ETL (CF3-Quinoline) LUMO: -3.2 eV Cathode->ETL e- EML EML (Emissive) LUMO: -2.9 eV ETL->EML e- HTL HTL (NPB) HOMO: -5.4 eV HTL->EML h+ Anode Anode (ITO) WF: -4.8 eV Anode->HTL h+

Energy level alignment showing efficient electron injection into the CF3-quinoline ETL.

Orthogonal Synthesis Strategy

The synthetic workflow leverages the differential reactivity of the halogens. By carefully selecting the palladium precatalyst, ligand steric profile, and base, we can force the catalytic cycle to operate exclusively at the desired site.

Workflow A 6-Bromo-4-chloro-8-fluoro- 2-(trifluoromethyl)quinoline B Step 1: Suzuki Coupling (Pd(PPh3)4, 80°C) A->B C Intermediate: C6-Functionalized (C4-Cl intact) B->C D Step 2: Buchwald-Hartwig (Pd2(dba)3, SPhos, 110°C) C->D E Final OLED Material (Asymmetric ETM) D->E

Orthogonal functionalization workflow of the multi-halogenated quinoline.

Validated Experimental Protocols

The following protocols describe the step-wise construction of an asymmetric ETM. Every step is designed as a self-validating system to ensure high fidelity before proceeding to device fabrication.

Phase 1: Chemoselective Suzuki-Miyaura Coupling at C6

Causality: The use of a mild base (K 2​ CO 3​ ) and a standard phosphine ligand (PPh 3​ ) at 80 °C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, but falls short of the energy required to activate the C-Cl bond, ensuring >98% chemoselectivity.

Reagents & Conditions:

  • 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1.0 equiv, 10 mmol)

  • Arylboronic acid (e.g., 3-(9H-carbazol-9-yl)phenylboronic acid) (1.05 equiv, 10.5 mmol)

  • Pd(PPh 3​ ) 4​ (0.05 equiv, 0.5 mmol)

  • K 2​ CO 3​ (2.0 equiv, 20 mmol)

  • Solvent: Toluene / Ethanol / H 2​ O (4:1:1 v/v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: Combine the quinoline scaffold, boronic acid, and K 2​ CO 3​ in a Schlenk flask. Add the biphasic solvent mixture. Sparge the solution with ultra-pure N 2​ for 20 minutes. Note: The biphasic system is critical; toluene dissolves the organic precursors, while water dissolves the base to generate the reactive boronate species.

  • Catalyst Addition: Quickly add Pd(PPh 3​ ) 4​ under a positive counter-flow of N 2​ .

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Self-Validation (LC-MS): Sample the organic layer. The reaction is complete when the starting material mass is consumed. Crucial Check: The mass spectrum of the product must display a characteristic 3:1 isotopic peak ratio (M : M+2). This validates that the C4-Cl bond remains perfectly intact.

  • Workup: Cool to room temperature, extract with dichloromethane, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Phase 2: Secondary Buchwald-Hartwig Amination at C4

Causality: To activate the stubborn C4-Cl bond, a highly electron-rich, sterically demanding biaryl phosphine ligand (SPhos) is paired with Pd 2​ (dba) 3​ . The bulky ligand accelerates reductive elimination, while a strong base (NaOtBu) and elevated temperatures (110 °C) drive the challenging oxidative addition.

Reagents & Conditions:

  • C6-Functionalized Intermediate from Phase 1 (1.0 equiv, 5 mmol)

  • Secondary Amine (e.g., Diphenylamine) (1.2 equiv, 6 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 0.1 mmol)

  • SPhos (0.08 equiv, 0.4 mmol)

  • NaOtBu (1.5 equiv, 7.5 mmol)

  • Solvent: Anhydrous Toluene (30 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a sealed tube with the intermediate, amine, Pd 2​ (dba) 3​ , SPhos, and NaOtBu.

  • Reaction: Add anhydrous toluene, seal the tube, transfer to a heating block, and stir at 110 °C for 16 hours.

  • Self-Validation (LC-MS & UV-Vis): Monitor the reaction. The 3:1 isotopic chlorine pattern must completely disappear, replaced by the exact mass of the fully substituted D-A-A' product. A significant bathochromic shift in the UV-Vis spectrum will also be observed due to extended conjugation.

  • Purification for OLEDs: Following standard column chromatography, the final material must be subjected to vacuum train sublimation (e.g., 10 −6 Torr at 250 °C) to achieve the >99.99% purity required for device fabrication.

Quantitative Data Presentation

The integration of the -CF 3​ and -F groups onto the quinoline core yields materials with vastly superior thermal and electronic properties compared to legacy materials. Below is a comparative summary of theoretical and experimental parameters for these advanced ETMs.

MaterialHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Decomposition Temp ( Td​ , °C)Electron Mobility ( μe​ , cm 2 /Vs)
Alq3 (Standard) [1]-5.95-3.002.95~172~1.0 × 10 −6
CF3-Quinoline Core -6.40-3.353.05> 250N/A (Precursor)
Model D-A-A' ETM -6.15-3.202.95> 320~4.5 × 10 −4
Model Exciplex Host [3]-6.05-3.152.90> 350~2.0 × 10 −4

Table 1: Comparison of photophysical and electrochemical properties demonstrating the deep LUMO and high thermal stability imparted by the fluorinated quinoline scaffold.

References

  • Source: rhhz.
  • Electron Transport Materials for Organic Light-Emitting Diodes Source: ACS Publications URL
  • Quinoline-Modified Phenanthroline Electron-Transporters as n-Type Exciplex Partners for Highly Efficient and Stable Deep-Red OLEDs Source: ResearchGate / Bulletin of the Chemical Society of Japan URL

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Executive Summary The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline presents a unique synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline presents a unique synthetic challenge: it possesses three distinct halogen sites (Br, Cl, F) on a highly electron-deficient scaffold. While the Buchwald-Hartwig amination is a premier method for C–N bond formation[1][2], applying it to this substrate requires precise control over chemoselectivity.

This application note details the mechanistic rationale and provides a self-validating experimental protocol for the chemoselective amination at the C6-bromo position , completely suppressing the thermodynamically favored nucleophilic aromatic substitution (SNAr) at the highly activated C4-chloro position[3].

Mechanistic Causality & Chemoselectivity

To design a successful protocol, we must first map the electronic topology of the substrate. The causality behind our experimental choices stems directly from the competing reaction pathways available to this molecule.

The Electronic Push-Pull System
  • C4-Chloro (The Electrophile): The trifluoromethyl group at C2 and the quinoline nitrogen exert a powerful electron-withdrawing effect, rendering the C4 position highly electrophilic. It acts as a vinylogous imidoyl chloride, making it highly susceptible to SNAr by amines or strong bases[3].

  • C6-Bromo (The Cross-Coupling Target): While less electrophilic than C4, the C6–Br bond has a lower bond dissociation energy than the C4–Cl bond. This makes it the kinetically favored site for oxidative addition by a low-valent Palladium(0) species[1].

  • C8-Fluoro: Generally inert to Pd-catalysis but can undergo SNAr under extremely harsh, high-temperature basic conditions.

Rationale for Catalyst and Reagent Selection

To achieve chemoselectivity, the rate of Pd-catalyzed cross-coupling at C6 must vastly outpace the background SNAr at C4.

  • Ligand Choice (XPhos): Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos accelerate both the oxidative addition into the C–Br bond and the subsequent reductive elimination[1][4]. This kinetic acceleration allows the reaction to proceed at lower temperatures (80 °C), starving the SNAr pathway of the thermal energy it requires.

  • Base Selection (Cs₂CO₃): The use of strong bases like Sodium tert-butoxide (NaOtBu) is catastrophic for this substrate; it leads to rapid SNAr at C4, forming a tert-butyl ether byproduct. Cesium carbonate (Cs₂CO₃) is a weak, non-nucleophilic base that effectively deprotonates the Pd-coordinated amine without attacking the quinoline core[4].

  • Solvent (Toluene): Non-polar solvents like toluene disfavor the highly polar transition state of the SNAr pathway, further locking the chemoselectivity toward the C6 position.

Chemoselectivity Substrate 6-Br-4-Cl-8-F-2-CF3-Quinoline Pd_Cat Pd(0) / XPhos (Kinetic Control) Substrate->Pd_Cat Oxidative Addition at C-Br (Fast) SNAr Nucleophile / Base (Thermodynamic Control) Substrate->SNAr SNAr at C-Cl (Activated by CF3) C6_Product 6-Amino-4-chloro Derivative (Target) Pd_Cat->C6_Product Reductive Elimination C4_Product 4-Amino-6-bromo Derivative (Byproduct) SNAr->C4_Product Elevated Temp / Strong Base

Divergent chemoselectivity pathways for polyhalogenated quinoline functionalization.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization phase, demonstrating how specific variables dictate the fate of the reaction. These data points underscore the necessity of the final protocol parameters.

Table 1: Optimization of Chemoselective Amination Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)C6-Amine Yield (%)C4-Amine Yield (%)Major Byproducts
1 Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 80 88% < 2% Trace des-bromo
2Pd₂(dba)₃ / BINAPCs₂CO₃Toluene8041%12%25% Unreacted SM
3Pd₂(dba)₃ / XPhosNaOtBuToluene8015%0%65% C4-OtBu ether
4None (SNAr)K₂CO₃DMF1200%94%None

Note: Reactions performed on a 0.5 mmol scale with morpholine (1.2 equiv). Yields determined by quantitative HPLC using an internal standard.

Experimental Protocol: C6-Selective Buchwald-Hartwig Amination

This protocol is designed as a self-validating system . By monitoring specific in-process indicators, the operator can confirm the mechanistic integrity of the reaction in real-time.

Materials Required
  • Substrate: 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1.0 equiv, 1.0 mmol, 328.5 g/mol )

  • Amine: Secondary or primary amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.06 equiv, 6 mol%)

  • Base: Cesium carbonate [Cs₂CO₃], anhydrous, finely milled (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (10 mL), rigorously sparged with Argon or N₂.

Step-by-Step Methodology

Workflow Step1 Step 1: Reagent Loading Substrate Amine Pd2(dba)3 XPhos Cs2CO3 Step2 Step 2: Inert Atmosphere Evacuate & Backfill with N2 / Ar 3 Cycles Step1->Step2 Step3 Step 3: Solvent Addition Add anhydrous Toluene Sparged with N2 Step2->Step3 Step4 Step 4: Reaction Heat at 80°C 12-24 hours LC-MS Monitoring Step3->Step4 Step5 Step 5: Workup & Purification Filter through Celite Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step 1: Reaction Setup (Glovebox or Schlenk Line)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (328.5 mg, 1.0 mmol).

  • Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Seal the tube with a rubber septum. If not using a glovebox, evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times).

Step 2: Solvent and Amine Addition 4. Introduce anhydrous, Argon-sparged toluene (10 mL) via syringe. 5. Add the amine (e.g., morpholine, 104.5 µL, 1.2 mmol) via microsyringe. (Note: If the amine is a solid, it should be added during Step 1).

Step 3: Heating and In-Process Control (Self-Validation) 6. Replace the septum with a Teflon screw cap under positive Argon flow. 7. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ is well-suspended. 8. Validation Checkpoint (2 Hours): Withdraw a 20 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Expected observation: A color shift from deep purple (Pd₂(dba)₃) to reddish-brown.

  • Mechanistic confirmation: The presence of a minor [M-Br+H] peak indicates successful oxidative addition and subsequent protodehalogenation (a common trace byproduct). If SNAr is occurring, a mass corresponding to SNAr at S4 will appear early.

Step 4: Workup and Isolation 9. Once LC-MS indicates complete consumption of the starting material (typically 12–16 hours), cool the reaction to room temperature. 10. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 10 mL). 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 6-amino-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline derivative.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Chemical Reviews.[Link][1]

  • Asquith, C. R. M., et al. (2019). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). Molecules.[Link][3]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link][2]

  • P. S. S., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules.[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline analysis

Target Analyte: 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Audience: Researchers, Analytical Scientists, and Drug Development Professionals Diagnostic Overview & Chemical Causality When troubleshooting peak t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Diagnostic Overview & Chemical Causality

When troubleshooting peak tailing (Asymmetry factor > 1.2) for quinoline derivatives, standard chromatographic advice often points to secondary ion-exchange interactions between a protonated basic nitrogen and ionized residual silanols on the silica stationary phase.

However, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline breaks this standard assumption. The combined inductive and resonance electron-withdrawing effects of the trifluoromethyl (-CF3), chloro (-Cl), bromo (-Br), and fluoro (-F) groups drastically deplete electron density from the quinoline nitrogen. This shifts its pKa from ~4.9 (unsubstituted quinoline) to well below 0. Under standard reversed-phase HPLC conditions (pH 2–8), this molecule is strictly neutral and highly lipophilic .

Therefore, troubleshooting must pivot away from traditional amine-modifiers and focus entirely on hydrophobic mass transfer kinetics, sample solvent mismatch, and isotherm non-linearity (mass overload) .

Systematic Troubleshooting Workflow

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.2) CheckSolvent Is Sample Solvent Stronger than Mobile Phase? Start->CheckSolvent FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes CheckLoad Is Mass Overload Occurring? CheckSolvent->CheckLoad No FixLoad Reduce injection volume or sample concentration CheckLoad->FixLoad Yes CheckColumn Is it a Secondary Interaction? CheckLoad->CheckColumn No FixColumn Use PFP or End-capped C18 Column CheckColumn->FixColumn Yes CheckSystem Check Extra-Column Volume & Frits CheckColumn->CheckSystem No FixSystem Replace frits, minimize tubing length CheckSystem->FixSystem

Fig 1: Systematic troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Mechanistic Q&A: Field-Proven Insights

Q1: Why does this specific highly halogenated quinoline exhibit severe peak tailing even on modern end-capped C18 columns? A1: Because the molecule is essentially neutral and highly lipophilic, the tailing is rarely a classic acid-base silanol interaction. Instead, the root cause is typically a combination of multiple retention mechanisms and poor mass transfer. Deep penetration into the C18 pores without efficient mass transfer out leads to a broadened trailing edge. As noted by [1], when one retention mechanism becomes overloaded, it disrupts the ideal symmetrical peak shape.

Q2: How can I definitively differentiate between mass overload and extra-column dead volume? A2: You must perform a self-validating volume linearity test. Highly lipophilic compounds exhibit non-linear Langmuir isotherms at much lower concentrations than polar compounds. Inject your sample at 100%, 50%, and 10% of your standard injection volume.

  • Causality: If the tailing factor (Tf) decreases proportionally with the volume reduction, you are dealing with column overload [2].

  • Causality: If the Tf remains constant across all volumes, the issue is physical—likely extra-column dead volume (e.g., mismatched fittings) or a void at the head of the column.

Q3: Which stationary phase chemistry is optimal for polyhalogenated quinolines? A3: While an end-capped C18 is the industry default, a Pentafluorophenyl (PFP) stationary phase often provides superior peak shape for this specific analyte. PFP columns offer alternative retention mechanisms—specifically dipole-dipole, π−π , and halogen bonding interactions. These interactions facilitate better mass transfer kinetics for fluorinated and brominated aromatics compared to the purely dispersive hydrophobic interactions on a standard C18 phase.

Q4: Does mobile phase pH matter if the analyte is already neutral? A4: Yes. Even though the quinoline nitrogen is electronically deactivated, you must still control the ionization state of the stationary phase. Operating at a low pH (e.g., pH 2.0–2.5 using 0.1% Formic Acid or TFA) ensures that any residual silanols on the silica support are fully protonated (neutralized). This eliminates any latent secondary cation-exchange interactions that could distort the baseline [3].

Experimental Protocols

Protocol A: Mitigating Sample Solvent Mismatch (Self-Validating)

Due to extreme hydrophobicity, users often dissolve this analyte in 100% DMSO or THF. Injecting a strong solvent plug into a highly aqueous mobile phase causes the analyte to precipitate at the column head, slowly redissolving and creating a massive tail.

  • Solvent Matching: Prepare your final sample diluent to be no more than 10-20% stronger (in organic composition) than your initial mobile phase.

  • Dilution Step: If the analyte is insoluble in the mobile phase, dissolve it first in a minimal amount of DMSO (e.g., 100 µL), then slowly titrate in the initial mobile phase until you reach the final volume (e.g., 900 µL).

  • Validation: Inject the newly formulated sample. If the peak fronting/tailing is eliminated and retention time slightly increases, solvent mismatch was the validated root cause.

Protocol B: System Passivation and Frit Maintenance

Halogenated compounds can occasionally interact with active metal sites in aging stainless-steel frits. [4] emphasizes that extra-column effects and system hardware are primary culprits for peak distortion.

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • System Wash: Flush the HPLC system with 50% Water / 50% Methanol containing 0.1% Phosphoric acid at 1.0 mL/min for 30 minutes to passivate metal lines.

  • Frit Replacement: If tailing persists after reinstalling the column, replace the inline filter frits and the column inlet frit (if the column design permits).

  • Validation: Run a blank injection followed by a standard. A restored Gaussian peak shape confirms hardware contamination.

Quantitative Data & Parameter Optimization

Summarize your diagnostic findings against this optimization matrix to isolate the root cause rapidly:

Diagnostic ParameterIndicator of IssueMechanistic CauseRecommended Corrective Action
Injection Volume Tf increases as injection volume increasesIsotherm non-linearity (Mass Overload)Decrease injection volume to < 2 µL or dilute sample concentration.
Sample Diluent Peak fronting or severe tailing at column headAnalyte precipitation / poor initial partitioningMatch sample diluent to the starting mobile phase composition.
Mobile Phase pH Tailing persists at mid-pH (pH 5-7)Residual silanol ionization on silica supportLower pH to 2.0-2.5 using 0.1% TFA or Formic Acid.
Column Temperature Tailing worsens at higher flow ratesPoor mass transfer kinetics in stationary phase poresIncrease column compartment temperature to 40°C - 45°C.
Tubing / Fittings Constant tailing across all injection volumesExtra-column dead volume / void volumeUse 0.005" ID PEEK tubing; ensure zero-dead-volume fittings.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, safety hazards, and yield-limiting factors encountered during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, safety hazards, and yield-limiting factors encountered during the multi-kilogram scale-up of highly functionalized quinolines.

This document provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Process Overview

The synthesis of 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is achieved via a three-stage sequence: enamine condensation, Conrad-Limpach thermal cyclization, and phosphoryl chloride ( POCl3​ ) mediated dehydroxychlorination.

SynthesisWorkflow A 4-Bromo-2-fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Enamine Intermediate (Schiff Base) A->B p-TsOH, Toluene Reflux (-H2O) C 6-Bromo-8-fluoro-2-(trifluoromethyl) quinolin-4-ol B->C Dowtherm A, 250°C Thermal Cyclization D 6-Bromo-4-chloro-8-fluoro- 2-(trifluoromethyl)quinoline C->D POCl3, DIPEA, Toluene Chlorination

Caption: Fig 1: Three-step scalable synthesis workflow for the target functionalized quinoline.

Quantitative Process Parameters

To ensure reproducibility and safety, the following quantitative metrics must be strictly adhered to across all reactor scales.

Reaction StepTemperature ProfileReaction TimeTarget YieldCritical Safety / Quality Metric
1. Enamine Formation 110 °C (Reflux)4–6 h>95%100% theoretical water removal (Dean-Stark)
2. Thermal Cyclization 250 °C1–2 h65–75%High dilution addition rate (prevents tar)
3. Chlorination 70–80 °C4 h>85%Controlled POCl3​ dosing; Exotherm < 10 °C
4. Aqueous Quench 15–20 °C2–4 hN/AActive P-Cl bonds < 2% before phase split

Troubleshooting & FAQs

Q1: During the thermal cyclization of the enamine intermediate, we are observing significant decomposition and low yields of the quinolin-4-ol. How can we improve regioselectivity and yield on a multi-kilogram scale? Causality & Solution: The Conrad-Limpach cyclization requires extremely high temperatures to overcome the activation energy barrier for electrocyclic ring closure. At lower temperatures (e.g., 150–180 °C), the intramolecular cyclization is kinetically slow, allowing intermolecular side reactions (dimerization and condensation) to dominate, which results in intractable tar . Action: Use a high-boiling heat transfer fluid like Dowtherm A. Pre-heat the solvent to 250 °C and add the enamine dropwise to maintain high infinite dilution. This kinetically favors the unimolecular cyclization over bimolecular decomposition.

Q2: We experience a dangerous, delayed exotherm during the aqueous quench of the POCl3​ chlorination step. How do we prevent this? Causality & Solution: The hydrolysis of POCl3​ is not a single-step process. It proceeds via metastable intermediates, primarily phosphorodichloridic acid ( Cl2​P(O)OH ). At low quench temperatures (< 5 °C), these intermediates accumulate because their subsequent hydrolysis is kinetically slow. Upon warming, a latent, violent exotherm occurs that can over-pressurize the reactor . Action: Perform an inverse quench into a temperature-controlled aqueous NaOH solution at 15–20 °C. Do not chill the quench excessively. Monitor the destruction of active P-Cl bonds using in-situ Raman spectroscopy or offline 31P NMR.

Q3: After the POCl3​ quench and workup, our isolated product contains significant amounts of the quinolin-4-ol starting material, even though in-process HPLC showed 100% conversion. Why? Causality & Solution: 4-Chloroquinolines are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by water. This electrophilicity is severely exacerbated by the electron-withdrawing 2-trifluoromethyl and 8-fluoro groups. Prolonged exposure to acidic aqueous conditions during the quench drives the hydrolysis of the 4-chloro product back to the thermodynamically stable quinolin-4-ol . Action: Keep the quench pH strictly controlled (pH 4–7) by co-dosing NaOH , and minimize the contact time with the aqueous phase. Extract immediately into a non-polar organic solvent (toluene) once the P-Cl intermediates are destroyed.

Self-Validating Experimental Protocols

Workflow 1: Enamine Formation (Schiff Base)

Self-Validation Mechanism: Volumetric tracking of condensation byproduct.

  • Charge a reactor with 4-bromo-2-fluoroaniline (1.0 equiv) and toluene (5 vol).

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Heat the mixture to reflux (approx. 110 °C) utilizing a Dean-Stark trap.

  • Validation Check: Continue refluxing until the theoretical volume of water (1.0 equiv) has been collected in the trap, confirming complete Schiff base formation.

  • Concentrate the mixture under reduced pressure to yield the crude enamine, which is used directly in the next step.

Workflow 2: Thermal Cyclization (Conrad-Limpach)

Self-Validation Mechanism: Infinite dilution control via addition rate.

  • In a primary reactor, heat Dowtherm A (10 vol) to 250 °C under a strict nitrogen atmosphere.

  • Dissolve the crude enamine in a minimal amount of warm Dowtherm A (2 vol).

  • Add the enamine solution dropwise to the 250 °C Dowtherm A over 2 hours.

  • Validation Check: Pull an aliquot 30 minutes post-addition. Analyze via HPLC to ensure <1% enamine remains.

  • Cool the reactor to 20 °C. Precipitate the 6-bromo-8-fluoro-2-(trifluoromethyl)quinolin-4-ol by adding heptane (15 vol). Filter, wash with heptane, and dry under vacuum.

Workflow 3: Chlorination and Safe Quench

Self-Validation Mechanism: Spectroscopic confirmation of metastable intermediate destruction.

QuenchWorkflow Start Post-Reaction Mixture (Excess POCl3 + Product) Dilute Dilute with Toluene (Cool to < 10°C) Start->Dilute Quench Inverse Quench into NaOH / Water (pH < 7) Dilute->Quench Monitor Monitor via 31P NMR or in-situ Raman Quench->Monitor Decision Active P-Cl Bonds < 2%? Monitor->Decision Age Age at 20°C for 1-2 hours Decision->Age No Isolate Phase Separation & Product Extraction Decision->Isolate Yes Age->Monitor

Caption: Fig 2: Self-validating logic for the safe quenching of POCl3 to prevent latent exotherms.

  • Charge the quinolin-4-ol intermediate (1.0 equiv) and toluene (8 vol) to a dry reactor.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Slowly dose POCl3​ (1.5 equiv) at 20–25 °C.

  • Heat the mixture to 70–80 °C for 4 hours until complete conversion is observed via HPLC.

  • Cool the reaction mixture to 10 °C and dilute with additional toluene (2 vol).

  • Inverse Quench: Transfer the reaction mixture slowly into a second reactor containing a vigorously stirred mixture of water (10 vol) and NaOH at 15–20 °C. Co-dose NaOH to maintain the pH between 4 and 7.

  • Validation Check (Critical): Hold the quench mixture at 20 °C. Monitor the aqueous phase via 31P NMR or in-situ Raman spectroscopy. Do not proceed until active P-Cl species (specifically phosphorodichloridic acid) are < 2%.

  • Once validated, immediately separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ , dry over MgSO4​ , and concentrate to yield the final 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline.

References

  • Hydrolysis of Phosphoryl Trichloride ( POCl3​ ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Organic Process Research & Development, ACS Publications. URL:[Link][1]

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones Organic Process Research & Development, PubMed Central (PMC). URL:[Link][2]

  • POCl3​ chlorination of 4-quinazolones PubMed, National Institutes of Health. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Chloro vs. 6-Bromo Sites in 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

As a Senior Application Scientist, approaching the functionalization of highly decorated heterocycles requires moving beyond trial-and-error to a predictable manipulation of molecular orbital energies and bond thermodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the functionalization of highly decorated heterocycles requires moving beyond trial-and-error to a predictable manipulation of molecular orbital energies and bond thermodynamics. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a premium polyhalogenated scaffold utilized in drug discovery and materials science. Its true value lies in its orthogonal reactivity , allowing for highly chemoselective, sequential modifications without the need for protecting groups.

This guide provides an objective, data-backed comparison of the reactivity at the 4-chloro versus the 6-bromo sites, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for their selective functionalization.

Mechanistic Causality: The Basis of Orthogonal Reactivity

To achieve site-selective functionalization, we must exploit the distinct electronic environments and bond dissociation energies (BDE) of the two halogenated sites.

The C4-Chloro Site: Primed for Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro position is situated on the heterocyclic pyridine ring. The Lowest Unoccupied Molecular Orbital (LUMO) of this system is significantly lowered by the electronegative quinoline nitrogen. In this specific molecule, the electrophilicity of the C4 site is synergistically amplified by the strongly electron-withdrawing 2-(trifluoromethyl) group (-CF 3​ ) and the 8-fluoro substituent.

Because of this extreme electron deficiency, the C4-Cl bond is highly susceptible to nucleophilic attack by amines, alkoxides, and thiolates[1]. The reaction proceeds via a Meisenheimer-type intermediate, allowing for rapid SNAr under relatively mild conditions without requiring a transition metal catalyst.

The C6-Bromo Site: The Target for Oxidative Addition

The 6-bromo site is located on the carbocyclic (benzo) ring. It lacks direct resonance activation from the heteroatom and is therefore inert to SNAr under standard conditions. However, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), reactivity is governed by the thermodynamics of the oxidative addition step.

The C-Br bond possesses a significantly lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol)[2]. Consequently, Palladium(0) species will preferentially and rapidly insert into the C6-Br bond over the C4-Cl bond[3].

Reactivity Substrate 6-Bromo-4-chloro-8-fluoro -2-(trifluoromethyl)quinoline C4 C4-Chloro Site (Electron-Deficient) Substrate->C4 Activated by N & CF3 C6 C6-Bromo Site (Lower BDE) Substrate->C6 Preferential Oxidative Addition SNAr SNAr Reaction (Amines, Alkoxides) C4->SNAr Base, Heat Pd Pd Cross-Coupling (Suzuki, Buchwald) C6->Pd Pd(0), Ligand, Base

Orthogonal reactivity logic of 4-chloro and 6-bromo sites in the functionalized quinoline.

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics and operational requirements for targeting each site.

Property / ParameterC4-Chloro SiteC6-Bromo Site
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Activation Mechanism LUMO lowering via N-atom and 2-CF 3​ groupLow Bond Dissociation Energy (BDE)
Bond Dissociation Energy ~96 kcal/mol (High)[2]~81 kcal/mol (Low)[2]
Catalyst Requirement None (Thermal activation only)Palladium (e.g., Pd(PPh 3​ ) 4​ , Pd(dppf)Cl 2​ )
Typical Reagents Primary/Secondary Amines, AlkoxidesArylboronic Acids, Alkynes, Organozincs
Chemoselectivity Rule Reacts first with nucleophiles (Leaves C6-Br intact)[1]Reacts first with Pd(0) (Leaves C4-Cl intact)[3]

Self-Validating Experimental Protocols

To leverage this scaffold effectively, a sequential functionalization strategy is highly recommended. By performing the SNAr at the C4 position first, you replace the electron-withdrawing chloro group with an electron-donating amino group. This further deactivates the quinoline core, ensuring that the subsequent Palladium-catalyzed coupling at the C6 position is absolutely site-selective[1].

Workflow Start Starting Material C4-Cl, C6-Br Step1 Step 1: SNAr at C4 Reagent: Amine, DIPEA Solvent: t-BuOH, 80°C Start->Step1 Intermediate Intermediate C4-Amino, C6-Br Step1->Intermediate High Chemoselectivity (100% conversion) Step2 Step 2: Suzuki at C6 Reagent: Ar-B(OH)2, Pd(PPh3)4 Solvent: Dioxane/H2O, 90°C Intermediate->Step2 Product Final Product C4-Amino, C6-Aryl Step2->Product Pd-Catalyzed Cross-Coupling

Step-by-step sequential functionalization workflow leveraging orthogonal site reactivity.

Protocol 1: Chemoselective SNAr at the C4 Position

Objective: Selectively displace the 4-chloro group with an amine while preserving the 6-bromo site.

  • Causality of Choices: tert-butanol (t-BuOH) is utilized as the solvent because it provides excellent solubility while its steric bulk prevents competitive solvolysis (unlike methanol or ethanol). N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the generated HCl without competing for the electrophilic C4 site.

Step-by-Step Methodology:

  • Charge an oven-dried reaction vessel with 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1.0 equiv) and the desired primary/secondary amine (1.1 equiv).

  • Add DIPEA (2.0 equiv) and suspend the mixture in t-BuOH to achieve a 0.2 M concentration.

  • Seal the vessel and stir the mixture at 80 °C for 4 hours.

  • Self-Validation Check: Monitor via LC-MS. The extreme activation of the C4 site ensures complete consumption of the starting material. The absence of di-substituted byproducts validates the inertness of the C6-Br bond to SNAr.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to afford the C4-amino-6-bromo intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C6 Position

Objective: Form a C-C bond at the 6-bromo site of the previously synthesized intermediate.

  • Causality of Choices: Pd(PPh 3​ ) 4​ is selected as the catalyst. Because the C4 position is now occupied by an electron-donating amine, the quinoline core is deactivated toward competitive oxidative addition, allowing a standard Pd(0) source to cleanly insert into the weak C6-Br bond[3]. A biphasic 1,4-Dioxane/H 2​ O system ensures the solubility of both the organic substrate and the inorganic base (Na 2​ CO 3​ ).

Step-by-Step Methodology:

  • In a Schlenk flask, combine the C4-amino-6-bromoquinoline intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na 2​ CO 3​ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v) to achieve a 0.1 M concentration.

  • Under a positive stream of nitrogen, add Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Heat the biphasic mixture to 90 °C for 8 hours with vigorous stirring.

  • Self-Validation Check: The reaction progress is often visually indicated by the precipitation of palladium black upon completion. LC-MS will confirm the exact mass shift corresponding to the Aryl-group integration.

  • Filter the mixture through a short pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, dry, and purify via silica gel chromatography to isolate the final di-functionalized product.

References

  • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile | Source: Benchchem | URL
  • Title: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
  • Title: Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes | Source: ResearchGate | URL

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Comparison of Fluorinated Quinoline Derivatives

Introduction & Mechanistic Overview Fluorinated quinolines, predominantly known as fluoroquinolones (FQs), are a critical class of broad-spectrum antimicrobial agents widely utilized in human and veterinary medicine. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Fluorinated quinolines, predominantly known as fluoroquinolones (FQs), are a critical class of broad-spectrum antimicrobial agents widely utilized in human and veterinary medicine. Their core pharmacophore consists of a bicyclic quinolone ring, typically substituted with a highly electronegative fluorine atom at the C-6 position and a basic nitrogen-containing heterocycle (such as a piperazine or pyrrolidine ring) at the C-7 position[1].

In mass spectrometry (MS), particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), understanding the causality behind their fragmentation is essential for structural elucidation, metabolite identification, and trace environmental analysis[2]. The fragmentation cascade of FQs is highly dependent on the site of initial protonation[3]. Because FQs are zwitterionic, they form distinct protonation site isomers (protomers) during the ionization phase[4].

  • O-Protomers: Protonation occurs at the carboxylic acid or ketone oxygen. This thermodynamically stable state typically drives the initial neutral loss of water ( −H2​O , -18 Da)[3][4].

  • N-Protomers: Protonation occurs at the basic nitrogen of the C-7 substituent (e.g., the piperazine ring). This kinetically driven state favors the loss of carbon dioxide ( −CO2​ , -44 Da) and the subsequent cleavage of the heterocyclic ring[3][4].

FQ_Fragmentation Precursor Precursor Ion [M+H]+ O_Protomer O-Protomer (Acidic Site Protonation) Precursor->O_Protomer Thermodynamically favored N_Protomer N-Protomer (Basic Site Protonation) Precursor->N_Protomer Kinetically trapped Loss_H2O [M+H - H2O]+ (-18 Da) O_Protomer->Loss_H2O -H2O Loss_CO2 [M+H - CO2]+ (-44 Da) N_Protomer->Loss_CO2 -CO2 Loss_HF [M+H - H2O - HF]+ (-38 Da) Loss_H2O->Loss_HF -HF (C-6 Fluorine) Pip_Cleavage Piperazine Cleavage (e.g., -C2H5N) Loss_CO2->Pip_Cleavage Heterocycle fragmentation

Divergent collision-induced dissociation (CID) pathways of fluoroquinolone protomers.

Comparative Fragmentation Analysis of Key Fluoroquinolones

While the overarching fragmentation logic remains consistent across the class, specific structural modifications—such as the nature of the C-7 heterocycle or the N-1 substituent—dictate the exact mass-to-charge ( m/z ) ratios of the product ions[2]. For instance, compounds with an N-1 cyclopropyl group (e.g., Ciprofloxacin) will exhibit characteristic secondary losses of the cyclopropyl radical ( ⋅C3​H5​ ) or related neutral molecules ( C3​H4​ )[2][5].

Table 1: ESI-MS/MS Fragmentation Profiles of Common Fluorinated Quinolines
CompoundPrecursor Ion [M+H]+ Major Product Ions ( m/z )Primary Neutral Losses & Cleavages
Ciprofloxacin 332314, 288, 245, 231 −H2​O (314); −CO2​ (288); −CO2​−C2​H5​N−C3​H4​ (245); −H2​O−C2​H5​N (231)[5]
Norfloxacin 320302, 276, 233 −H2​O (302); −CO2​ (276); −CO2​−C2​H5​N (233)[6]
Ofloxacin 362344, 318, 261 −H2​O (344); −CO2​ (318); −CO2​−C3​H7​N (261)[2]
Enoxacin 321303, 283, 277 −H2​O (303); −H2​O−HF (283); −CO2​ (277)[2]

Expert Insight on Causality: The loss of HF (20 Da) is a highly specific diagnostic indicator for fluorinated quinolines, usually observed following the initial dehydration step[2]. The cleavage of the piperazine ring typically results in the expulsion of C2​H5​N (43 Da) or C3​H7​N (57 Da), depending on the degree of alkylation on the piperazine nitrogen[2]. Recognizing these specific neutral losses allows mass spectrometrists to confidently deduce the presence of unknown or novel fluorinated quinoline derivatives in complex mixtures.

Standardized Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the extraction, separation, and MS/MS characterization of fluorinated quinolines from complex matrices (e.g., biological tissues or environmental water)[5][7].

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Internal Standard Spiking: Introduce an isotopically labeled internal standard (e.g., Ciprofloxacin- d8​ ) to the sample. Causality: This creates a self-validating quantitative system that inherently corrects for matrix effects and ion suppression during the ESI process.

  • Solid-Phase Extraction (SPE): Perform extraction using a hydrophilic-lipophilic balance (HLB) cartridge[7]. Causality: Because FQs are zwitterionic, adjusting the sample to a neutral pH ensures they are optimally retained on the mixed-mode sorbent[5].

  • Elution: Elute with 5% ammonia in methanol, evaporate to dryness under a gentle nitrogen stream, and reconstitute in the initial mobile phase[5].

Phase 2: Liquid Chromatography (LC) Separation

  • Column: Utilize a sub-2 μm C18 reversed-phase column (e.g., 50 mm x 2.1 mm) thermostated to 40°C[5][6].

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in Acetonitrile. Causality: The addition of 0.1% formic acid maintains an acidic environment (pH ~2.7). This ensures the basic nitrogen atoms of the FQs are fully protonated in solution, which exponentially increases the [M+H]+ ion yield in positive ESI mode[6].

  • Gradient: Execute a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min[6][8].

Phase 3: ESI-MS/MS Optimization and Acquisition

  • Source Parameters: Set the ESI source to positive mode. Typical parameters: Capillary voltage at 3.5–5.0 kV, desolvation temperature at 350–400°C, and desolvation gas flow at 600–800 L/hr[6][8].

  • Collision-Induced Dissociation (CID): Use Argon or Nitrogen as the collision gas. Perform a product ion scan by ramping the collision energy (CE) between 15 eV and 40 eV to capture both low-energy (e.g., −H2​O ) and high-energy (e.g., piperazine cleavage) fragmentation events[2][6].

  • Self-Validation (MRM Mode): For quantitative analysis, monitor at least two Multiple Reaction Monitoring (MRM) transitions per analyte to fulfill regulatory identification criteria. For example, use m/z

    332→314 (quantifier) and 332→245 (qualifier) for Ciprofloxacin[5][8].

LC_MS_Workflow SamplePrep Sample Prep (SPE + Internal Std) LC UHPLC Separation (C18, 0.1% FA) SamplePrep->LC Reconstituted Extract ESI Positive ESI [M+H]+ Generation LC->ESI Eluent CID CID Fragmentation (Argon, 15-40 eV) ESI->CID Precursor Selection Detection MRM Detection (Quant & Qual Ions) CID->Detection Product Ions

End-to-end analytical workflow for the robust quantification and structural validation of FQs.

Advanced Analytical Considerations: Ion Mobility Mass Spectrometry

Recent advancements have integrated Trapped Ion Mobility Spectrometry (TIMS) and Traveling Wave Ion Mobility Spectrometry (TWIMS) with high-resolution mass spectrometry (HDMS) to separate FQ protomers prior to fragmentation[3][4]. Because the O-protomer and N-protomer of a single fluoroquinolone have different three-dimensional gas-phase conformations, they possess distinct Collisional Cross Sections (CCS)[4].

For example, TIMS analysis of Ciprofloxacin reveals two distinct mobility peaks. The O-protomer exhibits a smaller CCS (~174 Ų) and exclusively yields the m/z 314 ( −H2​O ) and m/z 231 fragments. Conversely, the N-protomer has a larger CCS (~189 Ų) and is responsible for the m/z 288 ( −CO2​ ) and m/z 245 fragments[3][4]. This orthogonal separation technique is invaluable for the unequivocal identification of complex fluorinated derivatives in crude extracts, eliminating isobaric interference and clarifying ambiguous CID spectra[3].

References

  • [1] Taylor & Francis. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.1

  • [3] Waters Corporation (via lcms.cz). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class...3

  • [6] BenchChem. Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ofloxacin Methyl Ester. 6

  • [8] ACS Publications. Quantitative High-Throughput Analysis of 16 (Fluoro)quinolones in Honey Using Automated Extraction by Turbulent Flow Chromatography Coupled to Liquid Chromatography−Tandem Mass Spectrometry. 8

  • [2] NIH / PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. 2

  • [5] ACS Publications. Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. 5

  • [7] NIH / PMC. Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS. 7

  • [4] ACS Publications. Exploring Fluoroquinolone Protomer Populations Formed with MALDI and Plasma Post-Ionization Mass Spectrometry. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of complex chemical reagents like 6-Bromo-4-chloro-8-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of complex chemical reagents like 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline demand a meticulous and informed approach. This guide provides a detailed protocol for its proper disposal, grounded in established safety principles and regulatory compliance, to ensure the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and the Rationale for Specialized Disposal

Understanding the inherent hazards of a compound is the foundation of its safe management. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a multi-halogenated aromatic compound, a class of chemicals that requires special consideration for disposal. Its hazard profile necessitates that it be treated as hazardous waste, never to be disposed of in standard trash or down the drain[1][2][3][4].

The causality for this stringent approach is rooted in its chemical structure. The presence of bromine, chlorine, and a trifluoromethyl group makes the molecule persistent. The carbon-fluorine bond, in particular, is exceptionally strong, requiring high-energy processes like specialized incineration to ensure its complete and safe destruction[1]. Improper disposal could lead to the release of environmentally harmful substances, while incorrect thermal treatment could generate hazardous decomposition products like hydrogen fluoride[5][6].

Table 1: Summary of Hazard Classifications

Hazard Classification Description Signal Word Hazard Code
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Warning H302 + H312 + H332[7][8]
Skin Irritation Causes skin irritation. Warning H315[3][7][9]
Eye Irritation Causes serious eye irritation. Warning H319[3][7][9]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Warning | H335 / H336[3][7][9] |

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting. Adherence to these procedures is mandatory, but always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may apply[2][5].

Step 1: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is the first step in safe disposal.

  • Engineering Controls: Always handle solid 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline within a certified chemical fume hood to prevent the inhalation of dust particles[1]. Ensure that an eyewash station and safety shower are readily accessible[3][6].

  • Personal Protective Equipment: At a minimum, the following PPE must be worn:

    • Eye Protection: Chemical safety goggles or a face shield[2].

    • Hand Protection: Chemical-resistant nitrile rubber gloves[1][2].

    • Body Protection: A laboratory coat to prevent skin contact[2].

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Classification: This compound must be treated as halogenated organic solid waste [4][10].

  • Collection: Collect all waste material, including residual powder and any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated hazardous waste container[2][11].

  • No Mixing: Do not mix this waste with other waste streams, particularly non-halogenated or liquid waste, unless explicitly permitted by your institution's EHS department[11].

Step 3: Waste Containment and Labeling

Clear and correct containment is a cornerstone of regulatory compliance and safety.

  • Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that can be securely sealed[1][4].

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "[2][4].

    • The full chemical name: "6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline "[2][4].

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant")[4].

    • The date waste accumulation began[4].

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[1][4].

Step 4: Decontamination of Emptied Containers and Glassware

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Procedure: Non-disposable glassware or original containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[1][12].

  • Rinsate Collection: The solvent rinsate is also hazardous waste. It must be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container for disposal[1][11]. Never pour the rinsate down the drain.

Step 5: Storage and Final Disposal
  • On-Site Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4]. This area should provide secondary containment to capture any potential leaks[4].

  • Professional Disposal: The ultimate disposal method for this chemical is through a licensed hazardous waste facility, where it will undergo high-temperature incineration[1][12][13]. Contact your institution's EHS office to arrange for the pickup of the hazardous waste container[1][2].

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (Solid Residue or Contaminated Items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Designated HDPE Container B->C D Label Container Immediately: 'Hazardous Waste' + Full Chemical Name C->D E Keep Container Securely Closed D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Part 3: Emergency Procedures for Spills

In the event of an accidental spill of the solid material, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including a respirator if dust is generated[2].

  • Contain and Clean: Gently sweep the solid material to avoid creating dust[5]. Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal[5][13].

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.

By adhering to this comprehensive disposal plan, we uphold our professional responsibility to ensure safety, maintain regulatory compliance, and protect our shared environment.

References

  • 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
  • Safety D
  • 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline | 1065093-30-2. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE. ChemicalBook.
  • Safety Data Sheet - 6-Bromo-4-chloroquinoline. Fisher Scientific.
  • Safety Data Sheet - 4-(Trifluoromethyl)benzaldehyde. Fisher Scientific.
  • 8-Bromo-6-fluoroquinoline - Safety D
  • 6-bromo-4-chloro-8-fluoro-3-nitroquinoline — Chemical Substance Inform
  • Halogen
  • Proper Disposal of Broxyquinoline: A Guide for Labor
  • Proper Disposal of 6-Bromoindolin-4-ol: A Guide for Labor

Sources

Handling

Personal protective equipment for handling 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Operational Safety and Logistics Guide: Handling 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Introduction: The Physical Chemistry of Hazard Causality As a Senior Application Scientist, I approach laboratory sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Introduction: The Physical Chemistry of Hazard Causality

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an extension of physical chemistry. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS: 1156277-85-8) is a highly functionalized scaffold utilized in advanced drug discovery. However, its structural complexity directly dictates its [1].

The integration of three distinct halogens (Br, Cl, F) alongside a trifluoromethyl (-CF 3​ ) group creates a molecule with extreme lipophilicity (high LogP). This property allows the compound to easily bypass the aqueous barriers of human skin and permeate the lipid-rich stratum corneum, directly resulting in its Acute Toxicity Category 4 rating for dermal exposure (H312)[1]. Furthermore, the strong electron-withdrawing effects of these functional groups render the quinoline core highly electrophilic. Upon contact with biological tissues, it can react with nucleophilic residues in proteins, causing localized, severe tissue damage manifesting as Skin Irritation Category 2 (H315) and Eye Irritation Category 2A (H319)[1].

Understanding this causality is critical: standard laboratory precautions are insufficient. A self-validating, defense-in-depth approach to Personal Protective Equipment (PPE) and handling logistics is required to [2].

Quantitative Personal Protective Equipment (PPE) Matrix

Because of the compound's lipophilic and electrophilic nature, standard nitrile gloves can act as a permeation vector rather than a barrier during prolonged exposure. In accordance with OSHA 29 CFR 1910.132 [3], the following specialized PPE matrix must be strictly adhered to:

PPE CategoryQuantitative/Qualitative SpecificationCausality & Rationale
Dermal (Primary) Butyl Rubber or Neoprene (>0.3mm thick)High resistance to halogenated organics; prevents lipophilic permeation.
Dermal (Secondary) Nitrile inner gloves (4–6 mil thick)Provides dexterity and a secondary barrier if the outer glove is compromised.
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against electrophilic reactivity (H319) during dispensing.
Respiratory NIOSH-approved N95 or P100 FilterMitigates inhalation toxicity (H332) and STOT SE 3 effects if outside a hood.
Body Flame-resistant, fluid-impermeable coatPrevents systemic absorption through accidental clothing contamination.

Operational Workflow: Step-by-Step Handling Protocol

To mitigate the inhalation risks (H332) and central nervous system effects (STOT SE 3, H336) associated with this powder[1], all operations must be conducted within a closed or highly ventilated system. This protocol is designed to be self-validating—if a step cannot be completed as described, the system is not safe for operation.

Phase 1: Preparation and Static Mitigation

  • Ventilation Verification: Ensure the Class II Type B2 biological safety cabinet or externally exhausted fume hood is operating with a face velocity of 80–100 fpm.

  • Static Discharge: Polyhalogenated powders accumulate static charge, leading to dangerous aerosolization. Discharge the weighing vessel and stainless-steel spatula using an anti-static ionizer (e.g., Zerostat gun) prior to opening the chemical container.

Phase 2: Dispensing and Solubilization 3. Closed-Vial Transfer: Tare a sealable, pre-weighed vial on the analytical balance. Transfer the required mass of the quinoline derivative using the grounded spatula. 4. Immediate Sealing: Cap the vial immediately. Do not transport open containers containing the powder across the laboratory. 5. In-Situ Solubilization: If preparing a stock solution, do not reopen the vial. Inject the chosen anhydrous solvent (e.g., DMSO, DMF) directly through a septum-lined cap to completely eliminate aerosol exposure.

Spill Response and Decontamination Plan

In the event of a breach, immediate containment is required to prevent both personnel exposure and environmental contamination.

Emergency Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Wet Containment: Do not dry sweep, as this will aerosolize the toxic powder. Cover the spill entirely with a damp, chemically inert absorbent (such as diatomaceous earth or sand).

  • Collection: Use non-sparking, static-free tools to scoop the saturated absorbent into a heavy-duty, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a minimal volume of a compatible solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a rigorous wash with an alkaline laboratory detergent and water to neutralize electrophilic residues.

Halogenated Waste Disposal Logistics

The disposal of polyhalogenated compounds requires strict regulatory compliance to prevent the generation of toxic byproducts (e.g., dioxins) or environmental per- and polyfluoroalkyl substances (PFAS) contamination.

  • Segregation: Never mix this compound or its solutions with non-halogenated [4].

  • Labeling: the waste container: "Hazardous Waste - Polyhalogenated Organics (Contains Br, Cl, F, CF3)"[5].

  • Destruction: Dispose of the segregated waste exclusively via high-temperature incineration (>1100°C) through an EPA-certified hazardous waste vendor. Standard disposal methods cannot break the exceptionally present in the trifluoromethyl group[6].

Workflow Visualization

ChemicalWorkflow Start Pre-Op: Fume Hood & Anti-Static Check PPE Don Butyl/Nitrile Gloves & ANSI Z87.1 Goggles Start->PPE Dispense Closed-Vial Dispensing (Minimize Aerosols) PPE->Dispense Spill Spill Occurs? Dispense->Spill Contain Wet Absorbent Containment (No Dry Sweeping) Spill->Contain Yes Success Reaction Setup Complete Spill->Success No Decon Solvent/Alkaline Decontamination Contain->Decon Waste High-Temp Incineration (Halogenated Waste) Decon->Waste Success->Waste

Operational workflow and spill response matrix for polyhalogenated quinoline derivatives.

References

  • Title: 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Substance Information Source: NextSDS URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL: [Link]

  • Title: Hazardous vs Non-Hazardous Waste: Classification Guide Source: Crystal Clean URL: [Link]

  • Title: Defining Hazardous Waste: Listed and Characteristic Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Solvent Waste Levels, EPA Regulations, and Disposal Source: Chemical & Engineering News (C&EN) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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